molecular formula C6H4BrClIN B13435916 3-Bromo-6-chloro-2-iodoaniline

3-Bromo-6-chloro-2-iodoaniline

Cat. No.: B13435916
M. Wt: 332.36 g/mol
InChI Key: XEMKRAJKRIMFCR-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to an aniline ring. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-iodoaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acetic anhydride are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted anilines .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-iodoaniline involves its interaction with specific molecular targets and pathways. The halogen atoms on the aniline ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

3-bromo-6-chloro-2-iodoaniline

InChI

InChI=1S/C6H4BrClIN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2

InChI Key

XEMKRAJKRIMFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)I)Br

Origin of Product

United States

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